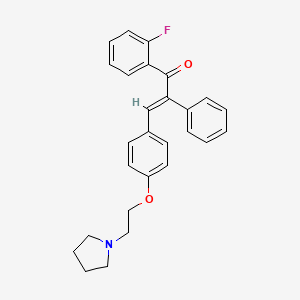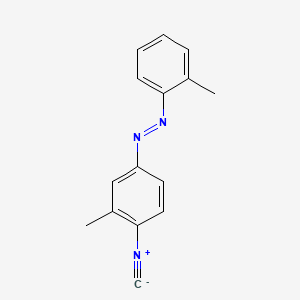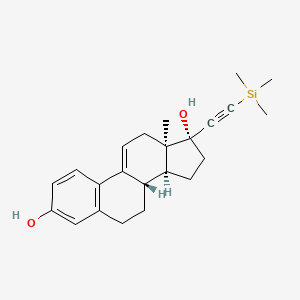
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is a synthetic derivative of estradiol, a form of estrogen. This compound is designed to modify the biological activity and stability of estradiol, potentially enhancing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol typically involves multiple steps:
Starting Material: The synthesis begins with estradiol.
Dehydrogenation: The 9,11-dehydro modification is introduced through a dehydrogenation reaction.
Silylation: The trimethyl(prop-1-yn-1-yl)silyl group is added using a silylation reaction, often involving reagents like trimethylsilyl chloride and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated purification systems may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of other biologically active compounds.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: Used in studies related to estrogen receptor binding and activity.
Cell Signaling: Investigates the role of modified estrogens in cell signaling pathways.
Medicine
Therapeutic Agents: Potential use in hormone replacement therapy or as a treatment for estrogen-related disorders.
Drug Development: Serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Pharmaceutical Manufacturing: Used in the production of estrogenic drugs.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action involves binding to estrogen receptors, modulating gene expression, and influencing various physiological processes. The modifications in the compound may enhance its binding affinity, stability, and selectivity for specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, widely used in hormone therapy.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is unique due to its specific modifications, which may confer enhanced stability, bioavailability, and receptor selectivity compared to other estrogens.
Propiedades
Fórmula molecular |
C23H30O2Si |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
(8S,13R,14S,17R)-13-methyl-17-(2-trimethylsilylethynyl)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O2Si/c1-22-11-9-19-18-8-6-17(24)15-16(18)5-7-20(19)21(22)10-12-23(22,25)13-14-26(2,3)4/h6,8-9,15,20-21,24-25H,5,7,10-12H2,1-4H3/t20-,21+,22-,23+/m1/s1 |
Clave InChI |
UFGUELQAZSQAJC-ACESQOTJSA-N |
SMILES isomérico |
C[C@@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CC=C3C(C1CCC2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


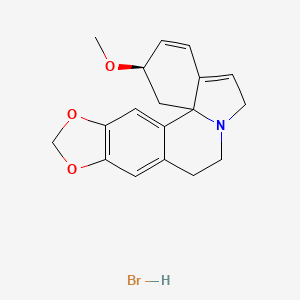
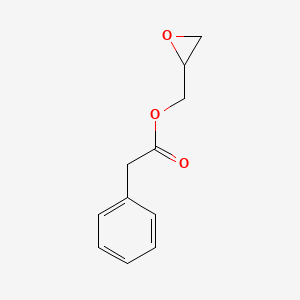
![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)
![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
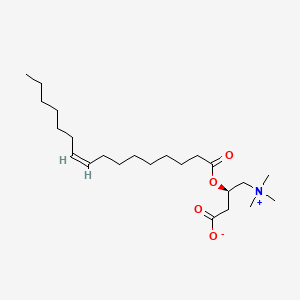
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
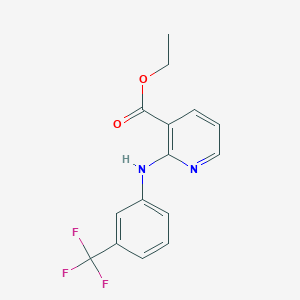

![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
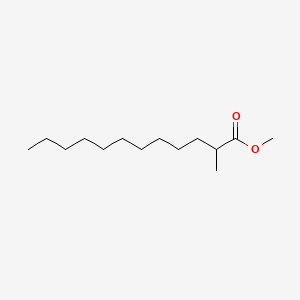
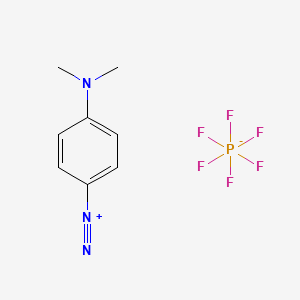
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
